Dual UT‑B/UT‑A1 Inhibition at Micromolar Potency – Quantified Equipotency Across Isoforms
1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea inhibits both mouse UT‑B and rat UT‑A1 with identical IC₅₀ values of 1,000 nM [1]. By contrast, the selective UT‑B inhibitor UT‑B‑IN‑1 displays IC₅₀ values of 10 nM (human UT‑B) and 25 nM (mouse UT‑B) but does not significantly inhibit UT‑A1 at concentrations up to 1,000 nM [2]. The equipotent dual‑transporter profile of the target compound contrasts sharply with the >100‑fold selectivity window exhibited by UT‑B‑IN‑1, making the target compound unsuitable when isoform‑specific blockade is required but potentially useful for simultaneous UT‑B/UT‑A1 engagement.
| Evidence Dimension | UT‑B and UT‑A1 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ (mouse UT‑B) = 1,000 nM; IC₅₀ (rat UT‑A1) = 1,000 nM |
| Comparator Or Baseline | UT‑B‑IN‑1: IC₅₀ (human UT‑B) = 10 nM, (mouse UT‑B) = 25 nM; UT‑A1 inhibition not observed at ≤1,000 nM |
| Quantified Difference | Target compound is ≥40‑fold less potent against UT‑B vs. UT‑B‑IN‑1; equipotent across UT‑B and UT‑A1 vs. >40‑fold selectivity for UT‑B with UT‑B‑IN‑1 |
| Conditions | Target compound: mouse erythrocyte osmotic lysis assay (UT‑B) and MDCK‑UT‑A1‑AQP1‑YFP fluorescence assay (UT‑A1); UT‑B‑IN‑1: human and mouse erythrocyte urea flux assays |
Why This Matters
The equipotent dual‑transporter activity mandates deliberate selection for experiments requiring concurrent UT‑B and UT‑A1 blockade, whereas selective inhibitors like UT‑B‑IN‑1 are indicated when isoform‑specific pharmacology must be isolated.
- [1] BindingDB entry BDBM50134204 (CHEMBL3740772); IC₅₀ (mouse UT‑B) = 1.00E+3 nM (erythrocyte osmotic lysis assay) and IC₅₀ (rat UT‑A1) = 1.00E+3 nM (fluorescence assay in MDCK‑UT‑A1‑AQP1‑YFP cells). View Source
- [2] UT-B-IN-1 (UTBINH-14) product data sheet; IC₅₀ (human UT‑B) = 10 nM, (mouse UT‑B) = 25 nM; UT‑A1 inhibition ≤1 µM negligible. View Source
